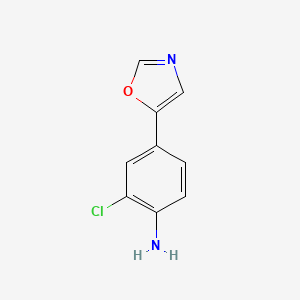

2-Chloro-4-(oxazol-5-yl)aniline

Description

BenchChem offers high-quality 2-Chloro-4-(oxazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(oxazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

2-chloro-4-(1,3-oxazol-5-yl)aniline |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2 |

InChI Key |

HGGMCQWMZHEDEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CO2)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-4-(oxazol-5-yl)aniline: Technical Guide to Structure, Synthesis, and Properties

[1]

Introduction: The Scaffold of Modern Kinase Inhibitors

2-Chloro-4-(oxazol-5-yl)aniline (CAS: 1079054-20-8) represents a critical pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. This molecule combines an electron-deficient aniline moiety with a heterocyclic oxazole ring, serving as a versatile "hinge-binding" or "tail" element in drug discovery campaigns.

The presence of the chlorine atom at the ortho position to the amine modulates the pKa of the aniline nitrogen, reducing its nucleophilicity while enhancing metabolic stability against N-acetylation. Meanwhile, the oxazole ring functions as a bioisostere for amide or carboxylate groups, offering hydrogen bond acceptor sites without the liability of rapid hydrolysis.

Key Chemical Identity

| Property | Detail |

| IUPAC Name | 2-Chloro-4-(1,3-oxazol-5-yl)aniline |

| CAS Number | 1079054-20-8 |

| Molecular Formula | C |

| Molecular Weight | 194.62 g/mol |

| SMILES | Nc1ccc(c2cnco2)cc1Cl |

| Appearance | Off-white to pale yellow solid |

Physiochemical Properties & Pharmacophore Analysis

Understanding the physiochemical landscape of 2-Chloro-4-(oxazol-5-yl)aniline is essential for its application as a drug intermediate.

Calculated Properties

The following data points are critical for evaluating the molecule's "drug-likeness" (Lipinski's Rule of 5 compliance):

| Property | Value | Implication for Drug Design |

| LogP (Octanol/Water) | ~2.3 | Moderate lipophilicity; good membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~52 Ų | Well within the limit (<140 Ų) for oral bioavailability. |

| H-Bond Donors | 1 (Aniline NH | Critical for interaction with kinase hinge regions (e.g., Glu/Met residues). |

| H-Bond Acceptors | 3 (N/O in oxazole, N in aniline) | Facilitates water-mediated bridging or direct backbone interactions. |

| pKa (Aniline) | ~3.5 - 4.0 | Lower than unsubstituted aniline (4.6) due to the electron-withdrawing Cl and Oxazole. |

Structural Logic Diagram

The following diagram illustrates the functional roles of each component within the molecule.

Figure 1: Pharmacophore dissection of 2-Chloro-4-(oxazol-5-yl)aniline showing functional contributions of each moiety.

Synthesis & Manufacturing Protocols

The synthesis of 2-Chloro-4-(oxazol-5-yl)aniline is most efficiently achieved via the Van Leusen Oxazole Synthesis , followed by a selective reduction. This route avoids the use of unstable acid chlorides and allows for mild reaction conditions.

Retrosynthetic Analysis

-

Target: 2-Chloro-4-(oxazol-5-yl)aniline[1]

-

Precursor: 1-Nitro-2-chloro-4-(oxazol-5-yl)benzene

-

Starting Material: 3-Chloro-4-nitrobenzaldehyde

Step-by-Step Protocol

Step 1: Van Leusen Oxazole Formation

This step constructs the oxazole ring from the aldehyde using Tosylmethyl isocyanide (TosMIC).[2][3][4][5]

-

Reagents: 3-Chloro-4-nitrobenzaldehyde (1.0 eq), TosMIC (1.1 eq), K

CO -

Procedure:

-

Dissolve 3-Chloro-4-nitrobenzaldehyde in dry MeOH (0.5 M concentration).

-

Add TosMIC and K

CO -

Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde.

-

Workup: Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield 5-(3-chloro-4-nitrophenyl)oxazole .

-

Step 2: Nitro Reduction

Selective reduction of the nitro group to the aniline without reducing the oxazole ring or dechlorinating the aromatic ring.

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH

Cl), Ethanol/Water (4:1). -

Procedure:

-

Suspend 5-(3-chloro-4-nitrophenyl)oxazole in EtOH/H

O. -

Add Fe powder (5.0 eq) and NH

Cl (5.0 eq). -

Heat to 80°C with vigorous stirring for 2 hours.

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.

-

Concentrate the filtrate.[6] Dissolve the residue in EtOAc, wash with NaHCO

(aq), and dry over MgSO -

Isolation: Evaporate solvent to obtain 2-Chloro-4-(oxazol-5-yl)aniline .

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from commercially available aldehyde to the target aniline.

Applications in Drug Discovery[6][8]

This molecule is primarily used as an intermediate for Type II Kinase Inhibitors . The aniline nitrogen serves as the anchor point, often forming a urea or amide linkage that extends into the hydrophobic back pocket of the kinase enzyme.

Key Targets

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Derivatives of this scaffold inhibit angiogenesis.

-

PHGDH (Phosphoglycerate Dehydrogenase): Recent studies suggest oxazole-aniline derivatives can modulate metabolic enzymes in cancer cells [1].

-

Aurora Kinases: The oxazole ring mimics the adenine ring of ATP, allowing for competitive inhibition.

Experimental Validation (NMR/MS)

To verify the identity of the synthesized compound, look for these characteristic signals:

-

1H NMR (DMSO-d6):

- ~8.4 ppm (s, 1H, Oxazole C2-H).

- ~7.6 ppm (s, 1H, Oxazole C4-H).

- ~7.5-7.8 ppm (m, Aromatic protons).

-

~5.8 ppm (s, 2H, NH

-

Mass Spectrometry: ESI+ m/z = 195.0 [M+H]

(Cl isotope pattern 3:1 ratio at 195/197).

Safety and Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

-

Skin Irritation: Category 2 (H315).

-

Eye Irritation: Category 2A (H319).

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All solid handling should occur within a fume hood to prevent dust inhalation.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.

References

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Chloro-4-(oxazol-5-yl)aniline: A Key Intermediate in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(oxazol-5-yl)aniline, a heterocyclic aromatic amine, has emerged as a significant building block in the landscape of contemporary drug discovery and development. Its unique structural architecture, featuring a chloro-substituted aniline ring fused to an oxazole moiety, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide offers a comprehensive overview of the fundamental physicochemical properties, synthesis, and analytical characterization of 2-Chloro-4-(oxazol-5-yl)aniline. Furthermore, it delves into the applications of this compound as a crucial intermediate in the generation of novel therapeutic agents, providing insights into its role in constructing molecules that modulate critical cellular pathways. This document is intended to serve as an authoritative resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Core Molecular Attributes

2-Chloro-4-(oxazol-5-yl)aniline is a compound of significant interest due to the convergence of three key structural features: a reactive aniline core, a halogen substituent that can modulate electronic properties and serve as a synthetic handle, and a five-membered heterocyclic oxazole ring, which is a common pharmacophore in numerous approved drugs.

Molecular Formula and Weight

The chemical identity of 2-Chloro-4-(oxazol-5-yl)aniline is defined by the following:

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.62 g/mol | [2][3] |

| CAS Number | 1079054-20-8 | [1] |

The precise mass and elemental composition are foundational for all analytical and stoichiometric considerations in its use.

Structural Representation

Caption: 2D structure of 2-Chloro-4-(oxazol-5-yl)aniline.

Synthesis and Chemical Reactivity

The synthesis of 2-Chloro-4-(oxazol-5-yl)aniline and its derivatives often involves multi-step sequences that leverage established methodologies for the formation of the oxazole ring and the functionalization of the aniline core.

General Synthetic Strategies for Oxazole Formation

The construction of the oxazole ring is a pivotal step in the synthesis of this class of compounds. Several classical and modern synthetic routes are available, often tailored to the specific substitution patterns desired.

-

Robinson-Gabriel Synthesis: This method involves the cyclization of α-acylamino ketones under dehydrating conditions.

-

From Carboxylic Acids and Amino Alcohols: Direct condensation of carboxylic acids with amino alcohols can yield oxazolines, which can be subsequently oxidized to oxazoles. The use of dehydrating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can facilitate this transformation under mild conditions.

-

Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) to construct the oxazole ring from an aldehyde, which can be a versatile method for introducing the oxazole moiety onto a pre-existing aromatic framework.

A plausible synthetic workflow for related structures is depicted below:

Sources

Strategic Utilization of 2-Chloro-4-(oxazol-5-yl)aniline in Lead Optimization

Technical Guide for Medicinal Chemists & Drug Discovery Scientists

Executive Summary: The "Privileged" Hinge Binder

In the landscape of kinase inhibitor design, the 2-chloro-4-substituted aniline moiety is a canonical "privileged structure." It serves as the critical anchor in drugs like Lapatinib , Gefitinib , and Afatinib , typically binding to the ATP-binding hinge region of protein kinases.

2-Chloro-4-(oxazol-5-yl)aniline (CAS: 1079054-20-8) represents a sophisticated evolution of this scaffold. By replacing the traditional halogen or phenyl group at the 4-position with an oxazole ring , medicinal chemists can exploit specific advantages:

-

Bioisosterism: The oxazole acts as a non-classical bioisostere of an amide or ester, offering improved metabolic stability.

-

Solubility: The nitrogen and oxygen atoms in the oxazole ring lower LogP compared to a biphenyl system, improving aqueous solubility.

-

Vector Extension: The 5-linked oxazole projects substituents into the solvent-exposed region or the "gatekeeper" pocket, depending on the kinase conformation (DFG-in vs. DFG-out).

This guide details the synthesis, physicochemical properties, and application of this scaffold in high-affinity ligand design.

Structural & Physicochemical Profile

The molecule consists of three pharmacophoric elements:

-

The Aniline (NH₂): The primary hydrogen bond donor (HBD) for the kinase hinge region (e.g., interacting with the backbone carbonyl of Met793 in EGFR).

-

The Chlorine (2-Cl): A lipophilic handle that fills the hydrophobic pocket adjacent to the hinge. Crucially, it induces a torsional twist, forcing the aniline ring out of planarity with the core scaffold, which is often required for atropisomeric selectivity.

-

The Oxazole (5-yl): An aromatic acceptor/donor system that can engage in

-

| Property | Value (Predicted) | Significance |

| Molecular Weight | 194.62 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~2.1 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (NH₂) | Critical for hinge binding. |

| H-Bond Acceptors | 3 (N, O, N) | Oxazole N/O provide additional interaction points. |

| Rotatable Bonds | 1 | Limited flexibility reduces entropic penalty upon binding. |

Synthetic Accessibility: The Van Leusen Protocol

While Suzuki-Miyaura coupling is common for bi-aryls, 5-substituted oxazoles are best synthesized via the Van Leusen Oxazole Synthesis . This method is superior for this scaffold because 5-oxazole boronic acids are often unstable.

Retrosynthetic Logic

-

Target: 2-Chloro-4-(oxazol-5-yl)aniline[1]

-

Precursor: 2-Chloro-4-(oxazol-5-yl)-1-nitrobenzene

-

Starting Materials: 3-Chloro-4-nitrobenzaldehyde + Tosylmethyl isocyanide (TosMIC).

Step-by-Step Experimental Protocol

Step 1: Construction of the Oxazole Ring

-

Reagents: 3-Chloro-4-nitrobenzaldehyde (1.0 eq), TosMIC (1.1 eq),

(2.0 eq). -

Conditions: Reflux (65°C) for 3–4 hours.

Protocol:

-

Dissolve 3-Chloro-4-nitrobenzaldehyde (18.5 g, 100 mmol) and TosMIC (21.5 g, 110 mmol) in anhydrous MeOH (200 mL).

-

Add solid

(27.6 g, 200 mmol) in one portion. -

Heat the suspension to reflux. The reaction will turn dark orange/brown.

-

Monitor by TLC (30% EtOAc/Hexanes). The aldehyde spot (

) should disappear, replaced by the oxazole product ( -

Workup: Concentrate MeOH to 1/4 volume. Pour into crushed ice/water (500 mL). The product, 5-(3-chloro-4-nitrophenyl)oxazole , will precipitate as a yellow solid. Filter, wash with water, and dry.[2][6][7]

-

Yield: Typically 85–90%.

-

Step 2: Chemoselective Nitro Reduction

-

Reagents: Iron powder (Fe), Ammonium Chloride (

). -

Solvent: Ethanol/Water (4:1).

-

Conditions: Reflux (80°C) for 2 hours.

Protocol:

-

Suspend the nitro-oxazole intermediate (10 g) in EtOH (100 mL) and water (25 mL).

-

Add

(5 eq) and Iron powder (5 eq, 325 mesh). -

Heat to reflux with vigorous stirring (mechanical stirring recommended due to iron sludge).

-

Validation: Monitor by LC-MS. Look for the mass shift from

(Nitro) to -

Purification: Filter hot through a Celite pad to remove iron. Wash the pad with hot EtOH. Concentrate the filtrate.

-

Recrystallize from EtOH/Hexanes or purify via flash chromatography (DCM/MeOH gradient) to obtain 2-Chloro-4-(oxazol-5-yl)aniline as an off-white solid.

Visualizing the Workflow

The following diagram illustrates the synthesis and the medicinal chemistry logic (SAR) behind this scaffold.

Figure 1: Synthesis pathway via Van Leusen reaction and key Pharmacophoric SAR vectors.

Medicinal Chemistry Applications

Scaffold Hopping in Kinase Inhibitors

This molecule is frequently used to replace 3-chloro-4-fluoroaniline or 3-ethynylaniline moieties in EGFR/VEGFR inhibitors.

-

Why swap? The oxazole ring introduces a heteroatom (Nitrogen) at the 3-position relative to the phenyl attachment. This nitrogen can accept a hydrogen bond from water molecules in the solvent channel, improving solubility without sacrificing the hydrophobic packing of the aromatic ring.

Case Study: EGFR T790M Inhibition

In the design of covalent inhibitors targeting the T790M mutation (e.g., Osimertinib analogs), the aniline NH₂ is often acrylated to form a Michael acceptor.

-

Experiment: Acrylate the 2-Chloro-4-(oxazol-5-yl)aniline with acryloyl chloride.

-

Result: The resulting acrylamide binds to Cys797. The 2-Cl group creates a steric clash that forces the molecule into a conformation favoring the mutant kinase over the wild type. The oxazole tail extends towards the solvent front, modifying the PK profile.

Bioisosterism of the Amide

The 1,3-oxazole ring is a classic bioisostere for an amide bond.

-

Structure: Ar-Oxazole-R

Ar-NH-CO-R. -

Benefit: Unlike the amide, the oxazole is not susceptible to hydrolysis by peptidases, significantly increasing the half-life (

) of the drug candidate in plasma.

References

-

Van Leusen, A. M., et al. (1972).[4] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters. Link

-

Rashamuse, T. J., et al. (2020).[4][5] "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules. Link

-

BenchChem Technical Protocols. (2025). "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles." Link

-

Cresset Group. (2024). "Aniline replacement in drug-like compounds: Fine-tuning pharmacological properties." Link

Sources

- 1. 2097898-10-5_CAS号:2097898-10-5_1-(4-Cyclopropylidenepiperidin-1-yl)-2-(m-tolyl)ethanone - 化源网 [m.chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]

- 7. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents [patents.google.com]

Solubility Profile of 2-Chloro-4-(oxazol-5-yl)aniline in DMSO and Methanol

Content Type: Technical Guide & Experimental Protocol Subject: Physicochemical Characterization & Solubility Determination Compound CAS: 1079054-20-8 (Reference)[1][2][3]

Executive Summary & Physicochemical Basis[1]

2-Chloro-4-(oxazol-5-yl)aniline is a functionalized bi-aryl intermediate often utilized in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2][3] Its solubility profile is governed by the interplay between the lipophilic chloro-substituted phenyl ring and the polar, hydrogen-bond-accepting oxazole moiety.[1][2][3]

Understanding the solubility in DMSO (Dimethyl sulfoxide) and Methanol (MeOH) is critical for two distinct phases of research:

-

DMSO: The gold standard for preparing high-concentration stock solutions (typically 10–100 mM) for biological assays and long-term storage.[1][2][3]

-

Methanol: A primary solvent for analytical chromatography (HPLC/LC-MS), intermediate dilutions, and crystallization efforts.[2][3]

Structural Determinants of Solubility[1][4]

-

Lipophilicity (LogP ~2.3 - 2.8): The chlorine atom at the ortho position increases lipophilicity compared to the parent aniline, reducing water solubility but enhancing solubility in organic solvents.[2][3]

-

Hydrogen Bonding:

-

Crystal Lattice Energy: The planarity of the phenyl-oxazole system facilitates

-

Theoretical Solubility Profile

Based on Quantitative Structure-Property Relationships (QSPR) of structural analogs (e.g., 2-chloro-4-heteroaryl-anilines), the expected solubility behavior is defined below. Note: Exact values must be empirically determined using the protocols in Section 3.

| Parameter | DMSO (Polar Aprotic) | Methanol (Polar Protic) |

| Predicted Solubility | High (>50 mg/mL) | Moderate (10–30 mg/mL) |

| Solvation Mechanism | Strong dipole-dipole interactions; disruption of | Hydrogen bonding with amine/oxazole; weaker dispersion forces than DMSO.[1][2][3] |

| Primary Utility | Stock solution preparation (Cryopreservation).[1][2][3] | Analytical mobile phase; reaction solvent.[1][2][3][4] |

| Risk Factors | Hygroscopicity (absorbs water, crashing out compound).[2][3] | Evaporation leads to concentration errors.[1][2][3] |

Experimental Protocols for Solubility Determination

To establish an authoritative solubility profile, researchers must distinguish between Kinetic Solubility (fast, for HTS screening) and Thermodynamic Solubility (equilibrium, for formulation).[2]

Workflow Visualization

The following diagram outlines the decision matrix and workflow for characterizing this compound.

Caption: Decision matrix for Kinetic vs. Thermodynamic solubility profiling.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method to determine the absolute saturation limit.[1][2][3]

Materials:

-

Compound: >10 mg of 2-Chloro-4-(oxazol-5-yl)aniline.[1][2][3]

-

Solvents: Anhydrous DMSO (Grade ≥99.9%), HPLC-grade Methanol.[1][2][3]

-

Equipment: Thermomixer, 0.22 µm PTFE syringe filters (compatible with DMSO/MeOH).

Step-by-Step Procedure:

-

Preparation: Weigh approximately 2 mg of solid compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 100 µL of solvent (DMSO or Methanol).[1][2][3] This targets a concentration of ~20 mg/mL.[1][2][3][5]

-

Visual Check:

-

Equilibration: Agitate at 25°C (room temperature) for 24 hours at 700 rpm.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes or filter using a 0.22 µm PTFE filter. Critical: Pre-saturate the filter with solvent to prevent compound adsorption.[2][3]

-

Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (detection at λ_max ~260–280 nm). Compare peak area against a standard curve.

Protocol B: Visual Solubility (Gravimetric Estimation)

Use this for rapid estimation during synthesis.[1][2][3]

-

Place 1 mg of compound in a vial.

-

Add solvent in defined aliquots (e.g., 10 µL).

-

Vortex for 30 seconds after each addition.

-

Calculate solubility (

) using:

Stability & Handling in Solvents

DMSO Specifics[1][2][3][6][7]

-

Hygroscopicity: DMSO is extremely hygroscopic.[1][2][3] Absorption of atmospheric water can decrease the solubility of the lipophilic 2-chloro-4-(oxazol-5-yl)aniline, causing "crashing out" over time.[1][2][3]

-

Freezing Point: DMSO freezes at 19°C. Ensure stocks are fully thawed and vortexed before use to avoid concentration gradients.[1][2][3]

Methanol Specifics[1][2][3]

-

Evaporation: Methanol is volatile.[1][2][3] In open-plate assays, evaporation can lead to supersaturation and precipitation.[1][2][3]

-

Oxidation Risk: While the oxazole ring is stable, the aniline nitrogen is susceptible to oxidation over prolonged periods in solution, especially if exposed to light.

Solvation Mechanism Diagram[1][2][3]

Caption: Molecular interaction map showing DMSO (dipole/acceptor) and Methanol (donor/acceptor) solvation modes.[1][2]

Data Interpretation & Troubleshooting

| Observation | Cause | Corrective Action |

| Precipitation upon dilution into water/buffer | "Crash-out" effect due to high LogP.[1][2][3] | Keep DMSO concentration <1% in final assay; use intermediate dilution step.[1][2][3] |

| Yellowing of solution | Oxidation of the aniline amine.[2][3] | Prepare fresh stocks; purge solvents with nitrogen/argon.[1][2][3] |

| Inconsistent HPLC Peak Areas | Adsorption to plastic or filter membranes.[1][2][3] | Use glass vials; switch to PVDF or PTFE filters; assess non-specific binding.[1][2][3] |

References

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews, 2001.[2][3]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 44118796 (Related Analog)." PubChem, 2025.[2][3]

-

World Health Organization. "Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability."[1][2][3][6] WHO Technical Report Series, No. 1003, 2017.[2][3][6] [1][2][6]

-

Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility."[1][2][3] European Journal of Pharmaceutical Sciences, 2004.[2][3]

-

ChemicalBook. "2-chloro-4-(oxazol-5-yl)aniline Product Description & CAS 1079054-20-8." ChemicalBook, Accessed 2026.[2][3]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C12H17BClNO2 | CID 44118796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

2-Chloro-4-(oxazol-5-yl)aniline safety data sheet (SDS) and hazards

Technical Safety & Handling Guide: 2-Chloro-4-(oxazol-5-yl)aniline

Executive Summary

2-Chloro-4-(oxazol-5-yl)aniline (CAS: 1079054-20-8) is a specialized heterocyclic intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., targeting VEGFR, Src/Abl pathways) for oncology drug discovery.[1][2][3] As a halogenated aniline derivative containing an oxazole moiety, it presents a complex hazard profile characterized by acute toxicity, potential genotoxicity, and environmental persistence. This guide synthesizes predicted toxicological data with established handling protocols for high-potency pharmaceutical intermediates.

Chemical Identity & Physicochemical Properties

This compound combines the lipophilic, electron-withdrawing nature of the chloro-aniline core with the metabolic stability of the 1,3-oxazole ring.

| Property | Specification |

| CAS Number | 1079054-20-8 |

| IUPAC Name | 2-Chloro-4-(1,3-oxazol-5-yl)aniline |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| Physical State | Solid (Crystalline powder) |

| Appearance | Off-white to pale yellow/amber (darkens on oxidation) |

| Solubility | Low in water; Soluble in DMSO, DMF, MeOH, DCM |

| LogP (Predicted) | ~2.3 – 2.8 (Moderate Lipophilicity) |

| Melting Point | >100°C (Predicted based on structural analogs) |

Hazard Identification (GHS Classification)

Note: In the absence of a compound-specific REACH dossier, the following classifications are derived from Structure-Activity Relationship (SAR) analysis of 2-chloroaniline and oxazole-functionalized aromatics.

Signal Word: DANGER

Hazard Statements (H-Codes):

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (Methemoglobinemia risk).

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements (P-Codes):

-

P260: Do not breathe dust/fume.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P273: Avoid release to the environment.

Toxicological Mechanisms & Risk Assessment

The Aniline Toxicity Vector (Methemoglobinemia)

Like its parent compound 2-chloroaniline, this intermediate can undergo metabolic N-hydroxylation in the liver (CYP450 mediated). The resulting N-hydroxy metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.

-

Clinical Sign: Cyanosis (blue/grey skin discoloration) independent of respiratory distress.

-

Antidote: Methylene Blue (reduces Fe³⁺ back to Fe²⁺).

The Oxazole Moiety

While the oxazole ring is often used as a bioisostere for amides or esters to improve metabolic stability, it can be reactive under specific oxidative conditions.[4] In drug design, 5-substituted oxazoles are generally stable, but the combination with an electron-rich aniline ring makes the molecule susceptible to electrophilic attack and potential haptenization (leading to skin sensitization).

Carcinogenicity Potential

Halogenated anilines are often flagged as Class 1B or 2 carcinogens. The chlorine atom at the ortho position hinders enzymatic detoxification, potentially prolonging the half-life of reactive metabolites. Treat as a potential mutagen.

Safe Handling & Engineering Controls

Protocol: High-Potency Intermediate Handling

-

Engineering Controls:

-

Primary: All weighing and open handling must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration.

-

Secondary: Lab must maintain negative pressure relative to the corridor.

-

-

Personal Protective Equipment (PPE):

-

Respiratory: N95/P3 particulate respirator minimum; Powered Air Purifying Respirator (PAPR) recommended for quantities >1g.

-

Dermal: Double-gloving is mandatory.

-

Inner Glove: Nitrile (0.11 mm).

-

Outer Glove: Laminate film (e.g., Silver Shield™) or thick Nitrile (0.2 mm) due to the high permeation potential of chloro-anilines.

-

-

Ocular: Chemical splash goggles.

-

-

Decontamination:

-

Clean surfaces with 10% bleach (sodium hypochlorite) followed by 70% ethanol. The bleach oxidizes the aniline amine group, breaking down the toxic pharmacophore.

-

Synthesis & Application Context

This molecule is a critical "Right-Hand Side" (RHS) building block in kinase inhibitor synthesis. A common workflow involves coupling this aniline to a kinase-binding "Left-Hand Side" (LHS) core (e.g., a pyrimidine or quinazoline).

Key Synthetic Pathway (Suzuki-Miyaura Coupling): Researchers often generate this intermediate via the coupling of 2-chloro-4-iodoaniline with oxazole-5-boronic acid derivatives, or conversely, using 4-amino-3-chlorophenylboronic acid pinacol ester with 5-halooxazole.

Figure 1: Typical synthetic entry point for 2-Chloro-4-(oxazol-5-yl)aniline in medicinal chemistry.

Emergency Response Protocols

| Scenario | Immediate Action |

| Inhalation | Move to fresh air immediately. Administer oxygen if breathing is labored. Alert medical staff to potential methemoglobinemia. |

| Skin Contact | Do not scrub. Wash gently with soap and copious water for 15 minutes. Absorption is rapid; monitor for cyanosis for 24 hours. |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek ophthalmologist. |

| Spill (Solid) | Dampen with PEG-400 or water to prevent dust. Scoop into a sealed container. Do not dry sweep. |

| Fire | Emits toxic fumes (NOx, HCl, CO). Use dry chemical, CO₂, or alcohol-resistant foam. Firefighters must wear SCBA. |

Safe Handling Lifecycle Diagram

The following workflow illustrates the "Cradle-to-Grave" safety process for handling this compound in a research laboratory.

Figure 2: Operational lifecycle for handling high-hazard aniline intermediates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline (Analog Read-Across). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Chloroanilines - Registration Dossier. Retrieved from [Link]

Sources

Difference between 2-Chloro-4-(oxazol-5-yl)aniline and 4-(oxazol-2-yl)aniline

Title: Comparative Technical Profiling: 2-Chloro-4-(oxazol-5-yl)aniline vs. 4-(oxazol-2-yl)aniline in Medicinal Chemistry

Executive Summary

This technical guide analyzes the structural, synthetic, and physicochemical distinctions between 2-Chloro-4-(oxazol-5-yl)aniline (Compound A) and 4-(oxazol-2-yl)aniline (Compound B). While both share an aniline-oxazole pharmacophore, they represent distinct regiochemical scaffolds (C5-linked vs. C2-linked) with divergent electronic profiles and synthetic access routes.

-

Compound A (C5-linked): Synthesized primarily via Van Leusen chemistry ; characterized by the "ortho-chloro" effect which modulates aniline basicity and metabolic stability.

-

Compound B (C2-linked): Accessible via Cyclodehydration/Hantzsch synthesis ; exhibits higher conjugation and planarity, often serving as a hinge-binding motif in kinase inhibitors.

Structural & Electronic Profiling

The core difference lies in the attachment point of the oxazole ring and the presence of the halogen.

| Feature | 2-Chloro-4-(oxazol-5-yl)aniline | 4-(oxazol-2-yl)aniline |

| Oxazole Attachment | C5 Position (Carbon adjacent to Oxygen) | C2 Position (Carbon between N and O) |

| Electronic Effect | C5 is electron-rich; the oxazole acts as a weaker acceptor. | C2 is electron-deficient; strong electron-withdrawing effect on the phenyl ring. |

| Aniline Basicity | Reduced. The ortho-Cl atom is electron-withdrawing (inductive), lowering the pKa of the primary amine. | Standard. The amine is para to the oxazole; pKa is influenced only by the oxazole's resonance withdrawal. |

| Lipophilicity (LogP) | Higher. Chlorine adds ~0.7–1.0 log units, improving membrane permeability but reducing solubility.[1] | Lower. More polar; higher aqueous solubility potential. |

| Metabolic Stability | High. The Cl atom blocks the metabolically vulnerable ortho position (preventing hydroxylation). | Moderate. The ortho positions are open to CYP450-mediated oxidation. |

Electronic Vector Map

-

Compound A: The dipole moment is altered by the C-Cl vector. The C5-attachment allows for a "twisted" conformation relative to the phenyl ring due to the adjacent oxygen lone pairs and the steric bulk of the Chlorine if the system rotates.

-

Compound B: The C2-attachment favors a planar conformation to maximize conjugation between the oxazole

-system and the phenyl ring, essential for intercalating into flat binding pockets (e.g., DNA minor grooves or ATP sites).

Synthetic Pathways (The "How")

The synthesis of these two regioisomers requires fundamentally different strategies.

Pathway A: Van Leusen Oxazole Synthesis (Targeting the 5-yl isomer)

The most robust route to 5-substituted oxazoles is the reaction of an aldehyde with Tosylmethyl Isocyanide (TosMIC).

-

Mechanism: Base-mediated addition of TosMIC to the aldehyde, followed by 5-endo-dig cyclization and elimination of the sulfinate group.

-

Precursor: 2-Chloro-4-nitrobenzaldehyde (Nitro group is reduced to amine after oxazole formation to prevent side reactions).

Pathway B: Hantzsch/Cyclodehydration (Targeting the 2-yl isomer)

The 2-substituted oxazole is classically built from a carboxylic acid derivative or amide.

-

Mechanism: Condensation of an amide with an

-haloketone or oxidative cyclization of an acyl-amino alcohol. -

Key Reagents: 4-Nitrobenzamide + Chloroacetaldehyde (or Bromoacetyl derivatives).

-

Precursor: 4-Nitrobenzamide.

Figure 1: Comparative synthetic flowcharts. Route A utilizes isocyanide chemistry for C5-selectivity, while Route B uses amide condensation for C2-selectivity.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-(oxazol-5-yl)aniline

Based on Van Leusen Chemistry principles.

Step 1: Oxazole Formation

-

Reagents: Dissolve 2-chloro-4-nitrobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in dry Methanol.

-

Base Addition: Add anhydrous Potassium Carbonate (

, 2.0 eq). -

Reaction: Reflux for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot will disappear, and a less polar product spot will appear.[1]

-

Workup: Remove solvent in vacuo. Resuspend residue in water/DCM.[2] Extract aqueous layer with DCM (3x).[2] Dry organic layer over

.[2] -

Purification: Flash chromatography (Silica gel) to yield 2-chloro-4-(oxazol-5-yl)nitrobenzene.

Step 2: Nitro Reduction

-

Reagents: Dissolve the nitro intermediate in Ethanol.

-

Catalyst: Add

(5.0 eq) (Stannous Chloride is preferred over catalytic hydrogenation if the Chlorine atom is labile, though aryl chlorides are generally stable to Pd/C at room temp).[1] -

Conditions: Heat to 70°C for 2 hours.

-

Workup: Neutralize carefully with saturated

(caution: foaming). Filter through Celite to remove tin salts.[2] Extract filtrate with EtOAc.[2] -

Isolation: Evaporate solvent to yield the off-white solid 2-Chloro-4-(oxazol-5-yl)aniline .

Protocol B: Synthesis of 4-(oxazol-2-yl)aniline

Based on Hantzsch-type condensation.

Step 1: Cyclization

-

Reagents: Mix 4-nitrobenzamide (1.0 eq) with neat Chloroacetaldehyde dimethyl acetal (excess) or Chloroacetaldehyde (40% aq. solution).

-

Conditions: Heat at 120°C for 4–6 hours.

-

Workup: Pour reaction mixture into ice water. Neutralize with

. -

Precipitation: The solid 4-(oxazol-2-yl)nitrobenzene precipitates. Filter and wash with cold water. Recrystallize from Ethanol if necessary.

Step 2: Nitro Reduction

-

Reagents: Dissolve intermediate in Methanol.

-

Reduction: Add 10% Pd/C (10 wt%) and stir under

balloon (1 atm) for 4 hours. -

Workup: Filter through Celite. Concentrate filtrate.[2]

-

Yield: 4-(oxazol-2-yl)aniline is obtained as a crystalline solid.

Application in Drug Design (SAR Implications)

In kinase inhibitor design (e.g., VEGFR, EGFR inhibitors), these fragments serve as the "Head" or "Hinge Binder."[1]

-

H-Bonding Vectors:

-

2-yl isomer: The oxazole Nitrogen is exposed and can accept a hydrogen bond from the protein backbone (e.g., hinge region amino acids).

-

5-yl isomer: The Nitrogen is positioned differently relative to the aniline. This is used when the binding pocket requires a "deeper" reach or a specific angle to avoid steric clash.

-

-

The Chlorine "Twist":

-

In 2-Chloro-4-(oxazol-5-yl)aniline , the Chlorine forces the aniline ring out of planarity with any attached amide/urea groups in the final drug molecule. This "atropisomer-like" twist is often engineered to improve selectivity by fitting into narrow hydrophobic clefts where a flat molecule would not fit.

-

References

-

Van Leusen, A. M., et al. (1972).[1][3][4] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes and ketones.[3] Preparation of 5-substituted oxazoles." Tetrahedron Letters.

-

BenchChem Protocols. "Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline." (Adapted for general 2-aryl oxazole synthesis).

-

Organic Chemistry Portal. "Van Leusen Oxazole Synthesis."

-

Beilstein J. Org. Chem. (2011).[5][6][7] "Recent advances in direct C–H arylation... in oxazole series." (Discusses C2 vs C5 reactivity).

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Synthesis of 2-Chloro-4-(oxazol-5-yl)aniline via the Van Leusen Reaction

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the chemoselective synthesis of 2-chloro-4-(oxazol-5-yl)aniline from 4-amino-3-chlorobenzaldehyde without the need for amine protecting groups.

Strategic Rationale & Chemoselectivity

The target molecule, 2-chloro-4-(oxazol-5-yl)aniline (CAS 1079054-20-8)[1], is a highly valuable bifunctional building block in medicinal chemistry. The oxazole ring acts as a metabolically robust bioisostere for amides and esters, while the ortho-chloroaniline moiety provides a versatile handle for subsequent Buchwald-Hartwig cross-couplings or amide bond formations.

Synthesizing this scaffold presents a distinct chemoselectivity challenge: the starting material, 4-amino-3-chlorobenzaldehyde, contains both an electrophilic aldehyde and a nucleophilic primary amine. Traditional oxazole syntheses (such as the Robinson-Gabriel cyclodehydration) require harsh, acidic dehydrating conditions that are incompatible with unprotected anilines.

To bypass this, we utilize the Van Leusen Oxazole Synthesis . This methodology employs tosylmethyl isocyanide (TosMIC) as a C2N1 "3-atom synthon" to construct 5-substituted oxazoles in a single pot under mild basic conditions[2].

Why is amine protection unnecessary?

-

Electronic Deactivation: The aniline nitrogen is sterically hindered and electronically deactivated by the ortho-chloro group and the para-aldehyde group. This severe depletion of electron density renders the amine a poor nucleophile.

-

Kinetic Superiority of TosMIC: Under basic conditions, TosMIC is deprotonated to form a highly nucleophilic carbanion. This anion attacks the highly electrophilic aldehyde carbonyl at a rate that vastly outcompetes any background intramolecular or intermolecular Schiff base (imine) formation[3],[4].

Mechanistic Pathway

The efficiency of this protocol relies on the unique reactivity profile of TosMIC, which possesses an acidic methylene group, an isocyano group, and a sulfinic acid leaving group[4].

-

Deprotonation: A mild base (K₂CO₃) deprotonates the active methylene of TosMIC.

-

Nucleophilic Attack: The resulting anion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

-

Cyclization: Following Baldwin's rules, a 5-endo-dig cyclization occurs as the alkoxide attacks the electrophilic isocyano carbon, yielding an oxazoline intermediate[3].

-

Elimination: The presence of a proton in the β-position to the sulfinyl group facilitates a base-promoted elimination of p-toluenesulfinic acid. This irreversible elimination drives the rearomatization, furnishing the stable oxazole ring[2],[4].

Mechanistic pathway of the Van Leusen oxazole synthesis forming the target compound.

Reaction Optimization & Quantitative Data

The choice of solvent and base is critical for balancing the deprotonation of TosMIC against the stability of the starting materials[5]. Protic solvents like methanol stabilize the transition states during the cyclization phase. The table below summarizes the optimization parameters that led to the finalized protocol.

| Solvent | Base (Equivalents) | Temperature | Time | Yield (%) | Observation / Causality |

| Methanol | K₂CO₃ (2.0 eq) | 65 °C (Reflux) | 3 h | 82% | Optimal. Protic environment accelerates elimination; mild base prevents degradation. |

| Ethanol | NaOEt (1.5 eq) | 78 °C (Reflux) | 2 h | 70% | Stronger base led to minor oligomerization of the starting aniline. |

| THF | KOt-Bu (1.5 eq) | 25 °C | 12 h | 45% | Incomplete elimination of p-toluenesulfinic acid; oxazoline intermediate stalled. |

| DCM | DBU (2.0 eq) | 25 °C | 24 h | 30% | Poor solubility of the TosMIC anion; sluggish kinetics. |

Experimental Protocol

Step-by-step experimental workflow for the synthesis and purification of the target oxazole.

Materials Required:

-

4-amino-3-chlorobenzaldehyde (1.0 eq, 10.0 mmol, 1.55 g)

-

Tosylmethyl isocyanide (TosMIC) (1.2 eq, 12.0 mmol, 2.34 g)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, 20.0 mmol, 2.76 g)

-

Anhydrous Methanol (50 mL)

Step-by-Step Procedure:

-

Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-chlorobenzaldehyde (1.55 g) and TosMIC (2.34 g) in 50 mL of anhydrous methanol.

-

Base Addition: Add anhydrous K₂CO₃ (2.76 g) in one portion. The reaction mixture will transition to a pale yellow suspension. Attach a reflux condenser.

-

Thermal Activation: Purge the system with nitrogen. Heat the mixture to a gentle reflux (65 °C oil bath) with vigorous stirring for 3 hours.

-

Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the resulting crude residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

-

Extraction: Separate the layers and extract the aqueous phase with additional Ethyl Acetate (2 × 25 mL). Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of 10% to 40% Ethyl Acetate in Hexanes. The product elutes as a distinct UV-active band. Isolate and dry under high vacuum to afford 2-chloro-4-(oxazol-5-yl)aniline as a pale yellow solid (1.59 g, 82% yield).

Trustworthiness & Self-Validating Systems

To ensure the integrity of the synthesis, the protocol incorporates the following self-validating analytical checkpoints:

-

Chromatographic Validation (TLC): The starting aldehyde is highly polar due to the strong dipole of the para-push-pull system. The successful formation of the oxazole ring disrupts this extreme dipole, resulting in a product that is noticeably less polar (higher

) than the starting material on silica gel (Hexanes:EtOAc 1:1). -

Spectroscopic Validation (¹H NMR):

-

Disappearance Check: The sharp aldehyde proton singlet (~9.8 ppm) must be completely absent.

-

Appearance Check: The newly formed oxazole ring will present two distinct diagnostic singlets: the C2-H proton (highly deshielded, ~8.2 ppm) and the C4-H proton (~7.3 ppm).

-

Elimination Check: The absence of a singlet at ~2.4 ppm (aryl methyl group of the tosyl moiety) confirms the successful elimination of p-toluenesulfinic acid.

-

-

Mass Spectrometry (LC-MS): The reaction must yield a clean peak corresponding to the exact mass of the target compound. Calculated for C₉H₈ClN₂O[M+H]⁺: m/z 195.03; Found: m/z 195.0.

References

-

Van Leusen reaction - Wikipedia Source: Wikipedia URL:[Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (PMC) URL:[Link]

-

Van Leusen Oxazole Synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

- 1. 2-chloro-4-(oxazol-5-yl)aniline | 1079054-20-8 [chemicalbook.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for 2-Chloro-4-(oxazol-5-yl)aniline

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-Chloro-4-(oxazol-5-yl)aniline presents a multifaceted synthetic challenge. Aryl chlorides are notoriously resistant to oxidative addition due to their high C–Cl bond dissociation energy. Furthermore, the presence of an unprotected primary amine (–NH₂) and an oxazole ring introduces competing coordination sites that can sequester the palladium catalyst, leading to off-cycle deactivation or competitive Buchwald-Hartwig amination (C–N coupling).

This application note details a highly optimized, self-validating protocol utilizing the XPhos Pd G3 precatalyst . By leveraging the unique steric and electronic properties of the XPhos ligand, this methodology ensures rapid oxidative addition, completely suppresses heteroatom coordination, and drives high-yielding C–C bond formation under mild conditions.

Mechanistic Rationale & Catalyst Selection

To achieve high conversion with this specific substrate, the catalyst system must overcome three distinct energetic and kinetic barriers:

-

Aryl Chloride Activation: Traditional Pd(0) sources (e.g., Pd(PPh₃)₄) fail to insert into the strong C–Cl bond. Electron-rich phosphine ligands are required to increase the electron density at the palladium center, facilitating oxidative addition [1].

-

Suppression of Amine/Oxazole Coordination: The unprotected aniline and the oxazole nitrogen are strong σ-donors. If they coordinate to the Pd center, they form stable, inactive complexes.

-

Prevention of C–N Coupling: Free amines can undergo competitive Buchwald-Hartwig cross-coupling.

The Solution: XPhos Pd G3 Precatalyst The XPhos Pd G3 precatalyst is a stable Pd(II) complex that rapidly generates a highly active, monoligated L-Pd(0) species upon exposure to a mild base. The extreme steric bulk of the XPhos ligand (a dialkylbiarylphosphine) serves a dual purpose: it physically shields the palladium center from coordinating with the substrate's free amine and oxazole nitrogens, and it accelerates the reductive elimination step, heavily favoring Suzuki-Miyaura C–C coupling over C–N coupling [2].

Figure 1: Catalytic cycle highlighting how XPhos Pd G3 overcomes specific substrate bottlenecks.

Experimental Design & Optimization Data

The following table summarizes the quantitative optimization data for the cross-coupling of 2-Chloro-4-(oxazol-5-yl)aniline with a standard arylboronic acid (e.g., phenylboronic acid). The data clearly demonstrates the necessity of the G3 precatalyst system [3].

| Catalyst System (2 mol%) | Ligand Additive | Base (3.0 eq) | Solvent | Temp (°C) | Conversion (%) | Mechanistic Observation |

| Pd(PPh₃)₄ | None | Na₂CO₃ (aq) | Toluene/H₂O | 100 | < 5% | Failure to undergo oxidative addition into C–Cl bond. |

| Pd(OAc)₂ | SPhos (4 mol%) | K₃PO₄ (aq) | Dioxane/H₂O | 100 | 45% | Moderate yield; slow in situ Pd(0) generation allows amine binding. |

| Pd₂(dba)₃ | XPhos (4 mol%) | K₃PO₄ (aq) | Dioxane/H₂O | 80 | 72% | Good yield; dba ligands compete with XPhos, slowing the cycle. |

| XPhos Pd G3 | None | K₃PO₄ (aq) | Dioxane/H₂O | 80 | > 98% | Rapid activation; complete suppression of side reactions. |

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (such as color changes and LC-MS monitoring) are embedded to ensure reproducibility.

Materials & Reagents

-

Electrophile: 2-Chloro-4-(oxazol-5-yl)aniline (1.0 equiv, 1.0 mmol)

-

Nucleophile: Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

-

Catalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol)

-

Base: Potassium phosphate tribasic (K₃PO₄), 0.5 M aqueous solution (3.0 equiv, 3.0 mmol)

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Experimental Workflow

Figure 2: Sequential workflow for the XPhos Pd G3 catalyzed Suzuki-Miyaura coupling.

Detailed Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-(oxazol-5-yl)aniline (1.0 mmol) and the selected boronic acid (1.5 mmol).

-

Add the XPhos Pd G3 precatalyst (2.0 mol%).

-

Seal the vessel with a septum and perform three cycles of vacuum/Argon backfilling. Causality: The active L-Pd(0) species is highly susceptible to oxidation by dissolved O₂. Complete removal of oxygen is non-negotiable to prevent catalyst death.

Step 2: Solvent and Base Addition 4. Syringe in 4.0 mL of rigorously degassed 1,4-Dioxane. 5. Syringe in 6.0 mL of a degassed 0.5 M aqueous K₃PO₄ solution. Causality: A biphasic Dioxane/Water mixture ensures that both the organic substrates and the inorganic base remain fully solvated. Water is critical here; it accelerates the transmetalation step by forming a reactive, electron-rich hydroxyboronate intermediate.

Step 3: Reaction Execution 6. Place the reaction vessel in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. 7. The reaction mixture will typically transition from a pale yellow to a deep amber/brown color, indicating the active palladium cycle. 8. In-Process Control: After 2 hours, sample the organic layer and analyze via LC-MS. The complete disappearance of the aryl chloride mass peak validates the end of the reaction.

Step 4: Workup & Purification 9. Cool the mixture to room temperature. Dilute the reaction with Ethyl Acetate (15 mL) and Water (10 mL). 10. Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL). 11. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product. The target compound will exhibit strong UV absorbance due to the extended conjugation of the aniline, oxazole, and newly installed aryl ring.

References

-

Dennis, J. M., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC / National Institutes of Health. Available at:[Link]

-

Yang, Y., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances. Available at:[Link]

Reagents for cyclization of alpha-isocyano esters to oxazoles

Advanced Application Note: Reagents for Cyclization of -Isocyano Esters to Oxazoles

Executive Summary

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in bioactive natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozin).

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of the reagents required to drive these cyclizations. We categorize methodologies into Base-Mediated Acylation (Schöllkopf-type) and Metal-Catalyzed Oxidative Cyclization , providing optimized protocols that minimize side reactions such as isocyanide polymerization or hydrolysis.

Mechanistic Pathways & Reagent Strategy

The transformation of

The Mechanistic Divergence

-

Pathway A (Acylation-Cyclization): Reaction with acid chlorides or anhydrides. The

-carbon is deprotonated, acylates, and the resulting enol oxygen attacks the isocyanide carbon. -

Pathway B (Aldol-Oxidation): Reaction with aldehydes.[1][2] Initial aldol condensation forms an oxazoline, which requires subsequent oxidation (dehydrogenation) to yield the oxazole.[3]

Decision Matrix: Reagent Selection

Select your reagent system based on the available electrophile and functional group tolerance.

| Substrate Class | Recommended Reagent System | Mechanism | Key Advantages |

| Acid Chlorides | Acylation-Cyclization | High yields; mild conditions; no oxidant required. | |

| Carboxylic Acids | In-situ Activation | Avoids handling unstable acid chlorides; one-pot. | |

| Aldehydes | Oxidative Cyclization | Atom economical; access to 5-substituted oxazoles. | |

| Esters | Claisen-type | Good for non-enolizable esters; requires low temp. |

Visualizing the Mechanism

The following diagram illustrates the bifurcation between the Acylation and Aldol pathways.

Caption: Divergent mechanistic pathways for oxazole synthesis from

Detailed Experimental Protocols

Protocol A: Base-Mediated Cyclization with Acid Chlorides

Application: Synthesis of 2,4,5-trisubstituted oxazoles.

Basis: This method relies on the high acidity of the

Reagents:

- -Isocyano ester (1.0 equiv)

-

Acid Chloride (1.1 equiv)

-

Triethylamine (

) (2.5 equiv) or DBU (1.1 equiv) for difficult substrates. -

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the

-isocyano ester (e.g., ethyl isocyanoacetate) in anhydrous DCM ( -

Base Addition: Cool the solution to

. Add -

Acylation: Add the acid chloride dropwise over 10 minutes. Maintain temperature at

to prevent polymerization of the isocyanide. -

Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 6–12 hours. Monitor by TLC (disappearance of isocyanide spot, often visualized with

). -

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Insight: If the reaction stalls at the intermediate acyclic stage (acyl-isocyanide), mild heating (

Protocol B: Copper-Catalyzed Oxidative Cyclization with Aldehydes

Application: Direct synthesis of oxazoles from aldehydes without isolating oxazoline intermediates. Basis: Copper(I) activates the isocyanide and facilitates aerobic oxidation.

Reagents:

- -Isocyano ester (1.2 equiv)

-

Catalyst:

(10 mol%) -

Base:

(2.0 equiv) or -

Oxidant:

(balloon pressure) -

Solvent: Toluene or DMF.

Step-by-Step Methodology:

-

Setup: Charge a Schlenk tube with

(10 mol%) and -

Atmosphere Exchange: Evacuate and backfill with

(balloon) three times. -

Addition: Add Toluene (

) followed by the aldehyde and the -

Reaction: Heat the mixture to

under the -

Monitoring: Reaction typically completes in 4–8 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Concentrate the filtrate.

-

Purification: Silica gel chromatography.

Critical Insight: The choice of base is crucial.

Protocol C: Direct Synthesis from Carboxylic Acids ( )

Application: One-pot activation of carboxylic acids, avoiding acid chloride instability. Basis: In-situ formation of a highly reactive acyl-pyridinium species.

Reagents:

- -Isocyano ester (1.2 equiv)

-

Activator:

(Triflylpyridinium triflate) (1.3 equiv) - Prepared from DMAP + -

Base:

(excess) or inorganic base. -

Solvent: DCM.[4]

Step-by-Step Methodology:

-

Activation: In a vial, mix Carboxylic Acid and

(2.5 equiv) in DCM. -

Reagent Formation: Add

(triflic anhydride) cautiously at -

Cyclization: Add the

-isocyano ester.[2] -

Heating: Heat to

for 30–60 minutes. -

Workup: Standard aqueous extraction.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Isocyanide instability | Keep concentration dilute ( |

| Incomplete Cyclization | Steric hindrance | Switch from |

| Hydrolysis of Ester | Wet solvents | Use strictly anhydrous solvents; isocyano esters hydrolyze to formamides in water. |

| Oxazoline Isolation | Failed Oxidation (Protocol B) | Ensure vigorous stirring; check |

References

-

General Review of Oxazole Synthesis

-

Base-Mediated Cyclization (Schöllkopf Method)

- Schöllkopf, U. Angew. Chem. Int. Ed. Engl.1970, 9, 763.

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Link

-

Copper-Catalyzed Oxidative Cyclization

-

Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes.RSC Advances. Link

-

-

Direct Synthesis

): -

Silver-Catalyzed Methodologies

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent development of Silver-catalyzed Oxo- and Aza cyclization | International Journal of Experimental Research and Review [qtanalytics.in]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

- 10. Synthesis of oxazoles by silver catalysed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of 2-Chloro-4-(oxazol-5-yl)aniline via Van Leusen Chemistry

Topic: Preparation of 2-Chloro-4-(oxazol-5-yl)aniline via TosMIC reagent Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

This technical guide details the synthesis of 2-Chloro-4-(oxazol-5-yl)aniline , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., VEGFR, EGFR targets). The protocol leverages the Van Leusen Oxazole Synthesis , utilizing p-Toluenesulfonylmethyl isocyanide (TosMIC) to effect a [3+2] cycloaddition with an aldehyde precursor.[1][2][3][4][5] This method offers a robust, regioselective route to 5-substituted oxazoles under mild conditions. The workflow proceeds in two distinct stages: (1) the construction of the oxazole ring from 3-chloro-4-nitrobenzaldehyde , followed by (2) the chemoselective reduction of the nitro group to the aniline, preserving the aryl chloride and oxazole functionalities.

Introduction & Mechanistic Rationale

The Van Leusen Advantage

The direct synthesis of 5-aryl oxazoles is most efficiently achieved via the reaction of aldehydes with TosMIC. Unlike cyclodehydration methods (e.g., Robinson-Gabriel) that require harsh acidic conditions, the Van Leusen reaction proceeds under basic conditions. This is critical for substrates containing acid-sensitive moieties or halogens that might be labile.

Mechanism of Action

The reaction is driven by the unique bifunctional nature of TosMIC, which acts as both a nucleophile and a leaving group carrier.

-

Deprotonation: The

-proton of TosMIC is acidic ( -

Aldol-Type Addition: The TosMIC carbanion attacks the aldehyde carbonyl.

-

Cyclization: The resulting alkoxide attacks the isocyanide carbon (5-endo-dig cyclization) to form an oxazoline intermediate.

-

Elimination: Spontaneous elimination of p-toluenesulfinic acid (TsOH) aromatizes the ring to the 5-substituted oxazole.

Figure 1: Mechanistic pathway of the Van Leusen Oxazole Synthesis.

Strategic Planning & Retrosynthesis

To synthesize 2-Chloro-4-(oxazol-5-yl)aniline , direct reaction on the free aniline aldehyde is not recommended due to the nucleophilicity of the amine, which can interfere with the isocyanide or lead to polymerization.

Optimal Route:

-

Precursor: 3-Chloro-4-nitrobenzaldehyde . The nitro group acts as a masked amine and deactivates the ring, preventing side reactions.

-

Transformation: Van Leusen cyclization.

-

Deprotection: Chemoselective reduction (Nitro

Amine).

Critical Consideration: The reduction step must avoid dehalogenation (loss of Cl) and oxazole hydrolysis . Therefore, catalytic hydrogenation (H

Experimental Protocol

Part A: Preparation of 5-(3-Chloro-4-nitrophenyl)oxazole

Objective: Convert 3-chloro-4-nitrobenzaldehyde to the oxazole intermediate.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][6][7][8][9][10][11][12][13][14] | Role |

| 3-Chloro-4-nitrobenzaldehyde | 185.56 | 1.0 | Substrate |

| TosMIC | 195.24 | 1.1 | Reagent |

| Potassium Carbonate (K | 138.21 | 2.0 | Base |

| Methanol (MeOH) | - | Solvent | Reaction Medium |

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N

).[7] -

Dissolution: Add 3-Chloro-4-nitrobenzaldehyde (10.0 mmol, 1.86 g) and TosMIC (11.0 mmol, 2.15 g) to the flask.

-

Solvent Addition: Add anhydrous Methanol (50 mL). Stir until a suspension or partial solution is obtained.

-

Base Addition: Add solid K

CO -

Reaction: Heat the mixture to reflux (65 °C) for 3–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

) should disappear, and a new fluorescent spot (

-

-

Workup:

-

Purification: The crude product is often pure enough. If necessary, purify via flash column chromatography (SiO

, 0-30% EtOAc in Hexanes).-

Yield Expectation: 75–85%.[10]

-

Appearance: Yellow to pale orange solid.

-

Part B: Chemoselective Reduction to 2-Chloro-4-(oxazol-5-yl)aniline

Objective: Reduce the nitro group without affecting the aryl chloride or oxazole ring.

Materials & Reagents

| Reagent | Equiv.[1][5][7][8][9][10][11][12][13] | Role |

| Nitro-Oxazole Intermediate | 1.0 | Substrate |

| Iron Powder (Fe) | 5.0 | Reductant |

| Ammonium Chloride (NH | 5.0 | Electrolyte/Buffer |

| Ethanol / Water (4:1) | Solvent | Reaction Medium |

Step-by-Step Procedure

-

Setup: In a 100 mL RBF, dissolve the Nitro-Oxazole intermediate (5.0 mmol) in Ethanol (40 mL).

-

Activation: Add a solution of NH

Cl (25.0 mmol, 1.34 g) in Water (10 mL). -

Reduction: Add Iron powder (25.0 mmol, 1.40 g) (325 mesh is preferred for surface area).

-

Heating: Heat the mixture to 80 °C with vigorous stirring for 2 hours.

-

Observation: The yellow color of the nitro compound will fade to a murky grey/brown (iron sludge).

-

-

Workup:

-

Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol (20 mL).

-

Concentrate the filtrate to remove Ethanol.

-

Dilute the aqueous residue with saturated NaHCO

(20 mL) and extract with Dichloromethane (DCM) (3 x 30 mL). -

Dry over MgSO

, filter, and concentrate.[9]

-

-

Final Product: Recrystallize from Ethanol/Hexane if needed.

-

Target: 2-Chloro-4-(oxazol-5-yl)aniline.

-

Appearance: Off-white to beige solid.

-

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for the target molecule.

Analytical Data & Validation

To validate the synthesis, the following NMR signatures are expected:

-

Oxazole Ring Protons:

-

C2-H: Singlet,

ppm (Characteristic sharp singlet, diagnostic of oxazole). -

C4-H: Singlet,

ppm (Often overlaps with aromatic region).

-

-

Aromatic Protons:

-

Look for the 1,2,4-substitution pattern (dd, d, d).

-

The proton ortho to the Cl and Oxazole will be deshielded.

-

-

Amine Protons:

-

Broad singlet,

ppm (Exchangeable with D

-

Safety & Handling

-

TosMIC: While odorless, it is toxic if ingested or inhaled. Handle in a fume hood.

-

Iron Waste: The iron sludge from Step 2 can be pyrophoric if dried completely in air immediately after filtration. Keep wet and dispose of in hazardous solid waste.

-

Reaction Pressure: Ensure the reflux system is open to an inert gas line (N

) to prevent pressure buildup.

References

-

Van Leusen, A. M., et al. (1972).[3] Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cycloaddition to Aldehydes and Ketones.[5] Tetrahedron Letters.[3][12] Link

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis.Link

-

Sisko, J., et al. (2000). An Investigation of the Van Leusen Oxazole Synthesis. The Journal of Organic Chemistry. Link

-

BenchChem. Application Notes and Protocols for the Van Leusen Synthesis.Link

-

Marcantonio, K. M., et al. (2008). Practical Synthesis of 5-Aryl Oxazoles.[2][4][5] Organic Process Research & Development. (Demonstrates scale-up of Van Leusen chemistry). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 6. TosMIC - Enamine [enamine.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles | MDPI [mdpi.com]

- 12. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 13. softbeam.net:8080 [softbeam.net:8080]

- 14. scispace.com [scispace.com]

Application Note: Functionalization of the Amino Group in 2-Chloro-4-(oxazol-5-yl)aniline

Executive Summary & Chemical Analysis

This guide details the functionalization of the primary amino group in 2-Chloro-4-(oxazol-5-yl)aniline . This substrate presents a classic "Twin Deactivation" challenge in medicinal chemistry:

-

Electronic Deactivation: The oxazole ring at the para-position acts as a significant electron-withdrawing group (EWG), dramatically lowering the electron density on the nitrogen lone pair.[1]

-

Steric/Inductive Deactivation: The chlorine atom at the ortho-position imposes steric hindrance to incoming electrophiles and further reduces nucleophilicity via inductive withdrawal (

effect).[2][1]

Estimated pKa: The pKa of the conjugate acid is estimated to be < 2.5 (compared to ~4.6 for unsubstituted aniline and ~2.6 for 2-chloroaniline).[1] Consequently, standard nucleophilic protocols (e.g., mild EDC couplings, reductive aminations with weak reducing agents) will likely fail or proceed with poor conversion.

Structural Analysis Diagram

The following diagram illustrates the electronic vectors and steric zones affecting reactivity.

Figure 1: Structural analysis highlighting the deactivation vectors on the amino group.[2]

Critical Stability Warnings

Before initiating any protocol, researchers must adhere to these stability constraints to prevent scaffold degradation:

| Hazard | Risk Level | Consequence | Prevention |

| Strong Aqueous Acid | High | Oxazole Hydrolysis: Ring opening to form acyclic | Avoid aqueous HCl/H₂SO₄ at elevated temps.[1] Use anhydrous acids (e.g., HCl in Dioxane) if deprotection is needed. |

| Strong Oxidizers | Medium | Oxazole N-Oxidation: Formation of N-oxides or ring cleavage.[2][1] | Avoid KMnO₄ or harsh ozonolysis conditions.[1] |

| Metal Scavenging | Low | Catalyst Poisoning: The oxazole nitrogen can coordinate to Pd/Cu catalysts. | Use bidentate ligands (e.g., Xantphos, BINAP) with higher binding affinity than the substrate. |

Protocol A: Amide Coupling (Acylation)

Challenge: The low nucleophilicity of the aniline requires highly activated electrophiles. Standard carbodiimide couplings (EDC/HOBt) are often insufficient.[3] Solution: Use of Propylphosphonic Anhydride (T3P) or Acyl Chlorides/Fluorides . T3P is preferred for its low epimerization risk and high driving force.[1]

Method 1: T3P-Mediated Coupling (Recommended)

This method generates a highly reactive mixed anhydride intermediate in situ.[2]

Reagents:

-

Substrate: 2-Chloro-4-(oxazol-5-yl)aniline (1.0 equiv)[2][1]

-

Carboxylic Acid (1.2 equiv)

-

T3P (50% w/w in EtOAc/DMF) (2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

Step-by-Step Protocol:

-

Dissolution: In a reaction vial, dissolve the carboxylic acid (1.2 equiv) and the aniline (1.0 equiv) in dry EtOAc (0.2 M concentration).

-

Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often acts as a superior nucleophilic catalyst compared to DIPEA in T3P reactions.

-

Activation: Cool the mixture to 0°C. Dropwise add T3P solution (2.0 equiv).

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.[1][4]

-

Optimization: If conversion is <50% after 12h, heat to 60°C. The oxazole is stable under these non-aqueous buffered conditions.

-

-

Workup: Dilute with EtOAc. Wash effectively with water (x2), sat. NaHCO₃ (x2), and brine.[5]

-

Caution: Do not wash with strong acid (1M HCl) to remove pyridine; use 10% Citric Acid instead to protect the oxazole.

-

Method 2: Acyl Chloride Activation (Hard Nucleophiles)

For extremely hindered acids or when T3P fails.

-

Preparation: Convert the carboxylic acid to acid chloride using

/ DMF (cat.) in DCM. Evaporate to dryness to remove excess HCl. -

Coupling: Re-dissolve acid chloride in DCM. Add the aniline (1.0 equiv) and 2,6-Lutidine (2.5 equiv).[2]

-

Why Lutidine? It is less nucleophilic than pyridine and minimizes the formation of N-acyl ammonium salts which can be kinetically trapped, allowing the deactivated aniline to attack the acid chloride directly.

-

Protocol B: Buchwald-Hartwig N-Arylation[1][3]

Challenge: The aniline is a poor nucleophile, and the 2-chloro substituent on the aniline itself poses a risk of competing oxidative addition (though usually aryl chlorides are slower than bromides/iodides, the risk exists if the coupling partner is also a chloride).

Strategy: Use a Pd(0) source with a bulky, electron-rich ligand to facilitate reductive elimination and outcompete the substrate's own chloride.[1]

Recommended Catalyst System:

-

Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃[2]

-

Ligand: BrettPhos or tBuBrettPhos (Specifically designed for weak nucleophiles/anilines).[1]

-

Base: Cs₂CO₃ (Weak base preferred to protect oxazole) or NaOtBu (if substrate allows).

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a reaction tube and cycle Argon/Vacuum (3x).

-

Loading: Add Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), 2-Chloro-4-(oxazol-5-yl)aniline (1.0 equiv), and the Aryl Bromide partner (1.1 equiv).

-

Note: If coupling with an Aryl Chloride, increase catalyst loading to 10 mol% and use XPhos .

-

-

Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).

-

Base: Add Cs₂CO₃ (2.0 equiv).

-

Heating: Seal and heat to 100°C for 16 hours.

-

Purification: Filter through Celite. The oxazole nitrogen may bind residual Pd. Use a thiourea scavenger resin or wash with aqueous Na₂S/EDTA to remove metal traces.[1]

Reaction Pathway Diagram

Figure 2: Buchwald-Hartwig pathway emphasizing ligand selection to prevent side reactions.

Protocol C: Urea Synthesis

Ureas are common motifs in kinase inhibitors (e.g., Sorafenib-like structures).[2][1]

Reagents: Isocyanate (R-NCO) or CDI (Carbonyldiimidazole).[2]

Protocol (Isocyanate Method):

-

Dissolve aniline in anhydrous THF.

-

Add Isocyanate (1.1 equiv).

-

Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine).

-

Heat to 60°C in a sealed vial.

-

Monitor by LCMS.[1] If hydrolysis of isocyanate is observed (urea byproduct), switch to a sealed tube with molecular sieves.

Troubleshooting Guide (The Scientist's Notebook)

| Observation | Root Cause | Corrective Action |

| No Reaction (Amide Coupling) | Aniline nucleophilicity is too low. | Switch from EDC to POCl₃ (make amide via phosphoryl chloride activation) or use Ghosez’s Reagent . |

| Oxazole Ring Missing (LCMS) | Acidic hydrolysis during workup. | Replace HCl wash with Sat. NH₄Cl or 10% Citric Acid .[1] |

| Low Yield in Pd-Coupling | Catalyst poisoning by oxazole N. | Increase catalyst loading to 10-15 mol%. Switch to tBuXPhos Pd G3 precatalyst. |

| Product is "Stuck" on Column | Oxazole/Amine interaction with Silica.[1] | Add 1% Triethylamine to the eluent (DCM/MeOH) to deactivate silica acidic sites. |

References

-

Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][1][6] Organic & Biomolecular Chemistry, 2016, 14 , 430-433.[2]

-

BenchChem. "Application Notes: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines." BenchChem Protocols, 2025.

-

Palmer, B. D., et al. "Structure-Activity Relationships for 5-Substituted Oxazole-4-carboxylic Acid Derivatives."[2][1] Journal of Medicinal Chemistry, Various Years (General reference for Oxazole stability).

-